D-2-aminoadipic acid
Overview
Description
D-2-aminoadipic acid (D-2-AAA) is a glutamate analog . It is also known as ®-2-Aminohexanedioic acid or D-Homoglutamic acid . It has been used as an inhibitor of glutamine synthetase in spontaneously immortalized human cell line MIO-M1 .
Molecular Structure Analysis
The linear formula of D-2-aminoadipic acid is HO2C(CH2)3CH(NH2)CO2H . Its molecular weight is 161.16 . The SMILES string representation is NC@H=O)C(O)=O .
Chemical Reactions Analysis
D-2-aminoadipic acid acts as an inhibitor of glutamate synthetase . It exhibits gliotoxicity towards mitotic astrocytes .
Physical And Chemical Properties Analysis
D-2-aminoadipic acid is a solid substance . It has an optical activity of [α]25/D -24.5±1.5°, c = 2 in 5 M HCl . It has a melting point of 208-210 °C . It is soluble in 1 M HCl at a concentration of 50 mg/mL .
Scientific Research Applications
Summary of the Application
D-2-aminoadipic acid (2-AAA) has been identified as a potential biomarker for diabetes risk .
Methods of Application or Experimental Procedures
In experimental studies, the administration of 2-AAA was observed in mice fed both standard chow and other diets . The correlation between levels of 2-AAA and other metabolite biomarkers of diabetes was also studied .
Results or Outcomes
The studies found that the levels of 2-AAA were not well correlated with other metabolite biomarkers of diabetes, suggesting they report on a distinct pathophysiological pathway . The administration of 2-AAA lowered fasting plasma glucose levels in mice .
Inhibitor of Glutamine Synthetase
Summary of the Application
D-2-aminoadipic acid has been used as an inhibitor of glutamine synthetase in spontaneously immortalized human cell line MIO-M1 . It is a glutamate analog and exhibits gliotoxicity towards mitotic astrocytes .
Methods of Application or Experimental Procedures
The application of D-2-aminoadipic acid as an inhibitor of glutamine synthetase was studied in the context of the spontaneously immortalized human cell line MIO-M1 .
Results or Outcomes
The studies found that D-2-aminoadipic acid exhibits gliotoxicity towards mitotic astrocytes .
Astrotoxin to Kill Astrocytes
Summary of the Application
D-2-aminoadipic acid (DL-2-AAA) has been used as an astrotoxin to kill astrocytes that prevent efficient integration of transplanted cells into the retina .
Methods of Application or Experimental Procedures
DL-2-AAA was applied to astrocytes in the retina to study the effect of astrocytic swelling on the tortuosity .
Results or Outcomes
The studies found that DL-2-AAA can effectively kill astrocytes, thereby facilitating the integration of transplanted cells into the retina .
Therapeutic Agent for Treating Diseases
Summary of the Application
Compounds and peptides containing D-amino acids, including D-2-aminoadipic acid, have been found to be very potent in disease therapy .
Methods of Application or Experimental Procedures
D-amino acids have been used in the treatment of various diseases, including neurological disease, tissue/organ injury, reproduction function, biofilm infection, and cancer cell growth .
Results or Outcomes
D-amino acids have shown overwhelming success in disengaging biofilm, which might provide promise to inhibit microbial infection . Moreover, it can effectively restrain the growth of cancer cells .
Glutamate Synthetase Inhibitor
Summary of the Application
D-2-aminoadipic acid is a glutamate analog . It acts as an inhibitor of glutamate synthetase .
Methods of Application or Experimental Procedures
D-2-aminoadipic acid has been used as an inhibitor of glutamine synthetase in spontaneously immortalized human cell line MIO-M1 .
Results or Outcomes
D-2-aminoadipic acid exhibits gliotoxicity towards mitotic astrocytes .
Therapeutic Agent for Treating Diseases
Summary of the Application
Compounds and peptides containing D-amino acids, including D-2-aminoadipic acid, have been found to be very potent in disease therapy . D-amino acid-based peptide inhibitors interfere with the aggregation of amyloid-β peptides, which are major components of the plaque found in the brains of Alzheimer’s disease patients .
Methods of Application or Experimental Procedures
D-amino acids have been used in the treatment of various diseases, including neurological disease, tissue/organ injury, reproduction function, biofilm infection, and cancer cell growth .
Results or Outcomes
D-amino acids have shown overwhelming success in disengaging biofilm, which might provide promise to inhibit microbial infection . Moreover, it can effectively restrain the growth of cancer cells .
properties
IUPAC Name |
(2R)-2-aminohexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFNHCXNCRBQI-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227062 | |
Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-2-aminoadipic acid | |
CAS RN |
7620-28-2 | |
Record name | D-α-Aminoadipic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7620-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanedioic acid, 2-amino-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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